![molecular formula C15H19N3O2 B2543907 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574545-84-8](/img/structure/B2543907.png)

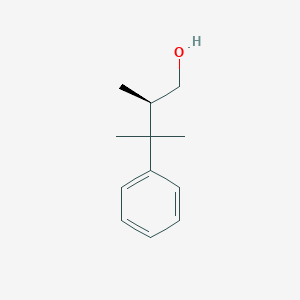

5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

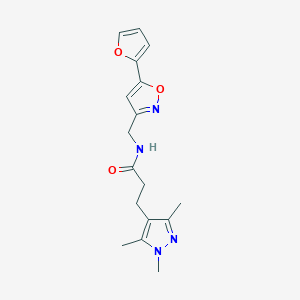

The compound 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a derivative of the pyrido[2,1-b]quinazoline class, which has been extensively studied for its antiallergy properties. This class of compounds has shown promise in the treatment of allergic reactions by inhibiting the release of mediators responsible for allergy symptoms.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with a similar core structure, was synthesized through structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, resulting in a prototype with significant oral antiallergy activity . Another related compound, 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid, was prepared and evaluated for its antiallergy properties, showing superior activity compared to known antiallergy agents . These studies suggest that the synthesis of 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide would likely involve similar strategies, focusing on the modification of the pyrido[2,1-b]quinazoline core to enhance antiallergy activity.

Molecular Structure Analysis

The molecular structure of pyrido[2,1-b]quinazoline derivatives has been analyzed using X-ray diffraction techniques. For example, the crystal structure of 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline revealed that the compound crystallizes in the monoclinic system, with specific unit cell parameters and exhibits intra- and intermolecular interactions . This information is crucial for understanding the molecular conformation and potential interaction sites of the compound, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrido[2,1-b]quinazoline derivatives can be complex. For instance, bromination of a related compound, ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, resulted in the formation of both expected and unexpected brominated products . This suggests that the chemical reactions involving the pyrido[2,1-b]quinazoline core can lead to a variety of products, which may have implications for the synthesis and optimization of compounds like 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,1-b]quinazoline derivatives are closely related to their antiallergy activity. For example, the oral activity of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was attributed to its ester moiety, which is preferred for oral activity . Additionally, the development of a radioimmunoassay for 2-methoxy-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid allowed for the determination of plasma concentrations in humans, which is essential for understanding the pharmacokinetics of these compounds . These studies highlight the importance of physical and chemical properties in the development and clinical use of antiallergy agents.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-2-17-12-9-10(14(16)19)6-7-11(12)15(20)18-8-4-3-5-13(17)18/h6-7,9,13H,2-5,8H2,1H3,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVYXOGONRBQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543827.png)

![2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide](/img/structure/B2543835.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)

![1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2543841.png)

![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)

![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)

![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)

![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)